molecular formula C9H18N2O2 B1326686 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid CAS No. 915923-47-6

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid

Cat. No.: B1326686
CAS No.: 915923-47-6
M. Wt: 186.25 g/mol
InChI Key: BPEROZOGSOPVNQ-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid is a chemical compound that belongs to the diazepane class of compounds. It has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is primarily used in proteomics research .

Preparation Methods

The synthesis of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid involves several steps. One common synthetic route includes the reaction of 4-methyl-1,4-diazepane with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies related to enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of neurological disorders.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation .

Comparison with Similar Compounds

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid can be compared with other diazepane derivatives such as:

Properties

IUPAC Name

3-(4-methyl-1,4-diazepan-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-4-2-5-11(8-7-10)6-3-9(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEROZOGSOPVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649218
Record name 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-47-6
Record name 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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